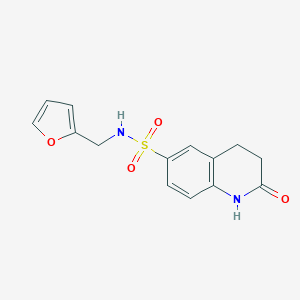![molecular formula C19H14Cl2N2O3S B269667 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that allows it to have biochemical and physiological effects. In
科学的研究の応用
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of these diseases.
作用機序
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. This inhibition leads to the activation of apoptotic pathways and cell cycle arrest, ultimately leading to the death of cancer cells. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to regulate glucose metabolism and improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and reduced off-target effects. Additionally, 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide. One area of interest is its potential use in combination with other anti-cancer drugs to increase efficacy and reduce resistance. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide and its effects on various cellular pathways. Finally, more studies are needed to investigate the potential use of 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide in treating other diseases beyond cancer and neurodegenerative diseases.
合成法
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is synthesized through a multi-step process. The first step involves the synthesis of 2,4-dichlorophenylacetonitrile, which is then reacted with 4-methoxybenzoyl chloride to form 4-(2,4-dichlorophenyl)-2-(4-methoxybenzoyl)amino-acetonitrile. This intermediate product is then reacted with thioacetamide to form 4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide.
特性
製品名 |
4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide |
|---|---|
分子式 |
C19H14Cl2N2O3S |
分子量 |
421.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-26-12-5-2-10(3-6-12)18(25)23-19-16(17(22)24)14(9-27-19)13-7-4-11(20)8-15(13)21/h2-9H,1H3,(H2,22,24)(H,23,25) |
InChIキー |
BZNANUVIOHHQKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)

![2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]benzamide](/img/structure/B269603.png)